2-Ethylbenzofuran-3-carbonitrile
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the condensation of various synthons. For example, the synthesis of 1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carbonitriles is achieved by condensation of ethyl 2-cyanomethyl-4-phenylquinoline-3-carboxylate with N,N-dimethylformamide dimethyl acetal, followed by a reaction with primary amines in a tandem addition–elimination–cyclization reaction . Although this does not describe the synthesis of 2-ethylbenzofuran-3-carbonitrile, similar methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of 2-ethylbenzofuran-3-carbonitrile can be inferred to some extent from the related compounds mentioned in the papers. The presence of a benzofuran core is common, and the nitrile group would be expected to influence the electronic properties of the molecule. The ethyl group at the second position would provide steric bulk and could affect the reactivity and orientation of reactions on the benzofuran ring.
Chemical Reactions Analysis
The papers do not provide specific reactions for 2-ethylbenzofuran-3-carbonitrile, but they do describe reactions of structurally related compounds. For instance, the synthesis of benzofuro[3,2-b]pyrazolo[4,3-e]azepine derivatives involves reactions of ethyl 1-aryl-4-(2-bromoacetyl)-5-methyl-1H-pyrazolocarboxylates with ortho-hydroxybenzonitrile . This suggests that the benzofuran nucleus can participate in various organic reactions, potentially including nucleophilic substitutions or additions to the nitrile group.
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Structural Analysis
- 2-Ethylbenzofuran-3-carbonitrile derivatives, including dihydrofuran carbonitrile derivatives, have been synthesized and analyzed using X-ray crystallography. These compounds show coordinated compliance of chloro-methyl and bromo-methyl exchange rules and have been studied for their reactivity parameters and potential drug-likeness through in silico molecular docking analysis (Rajni Swamy et al., 2020).
Chemical Reactions and Synthesis
- A novel synthesis method for 6,9-dihydrofuro[3,2-f]quinoline-8-carbonitrile derivatives has been developed. This method is catalyst-free and advantageous due to mild reaction conditions and high yields (Peng et al., 2021).
- The photochemical properties of 2-oxoindeno[1,7-bc]furan-6-carbonitrile have been explored, revealing an unusual 1,3-carbalkoxy shift under specific conditions (Pfoertner et al., 1993).
Materials Science and Electronics
- Certain derivatives of 2-ethylbenzofuran-3-carbonitrile have been used in the design and synthesis of small-molecular compounds for blue phosphorescent organic light-emitting diodes (PhOLEDs). These compounds demonstrate excellent performance and slow efficiency roll-off in PhOLED applications (Deng et al., 2013).
Biological and Pharmacological Studies
- Some derivatives, like N‐(4,5‐dihydroimidazol‐2‐yl)‐1,3‐dihydrobenzimidazole, have been synthesized and evaluated for their potential to inhibit human blood platelet aggregation and reduce arterial blood pressure in rats (Sa̧czewski et al., 1998).
Chemical Sensing and Environmental Applications
- Ethynylated-thiourea derivatives containing 2-ethylbenzofuran-3-carbonitrile have been synthesized and characterized for use as resistive-type carbon dioxide (CO2) gas sensors. These sensors show significant response and reproducibility at room temperature (Daud et al., 2019).
Safety And Hazards
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
properties
IUPAC Name |
2-ethyl-1-benzofuran-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-2-10-9(7-12)8-5-3-4-6-11(8)13-10/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFZEKMBCHUDJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427891 |
Source
|
Record name | 2-Ethyl-1-benzofuran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylbenzofuran-3-carbonitrile | |
CAS RN |
42901-97-3 |
Source
|
Record name | 2-Ethyl-1-benzofuran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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